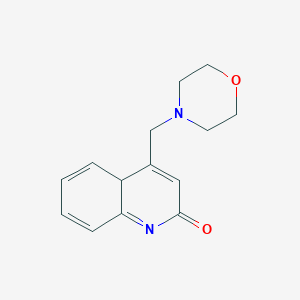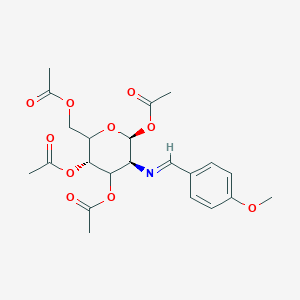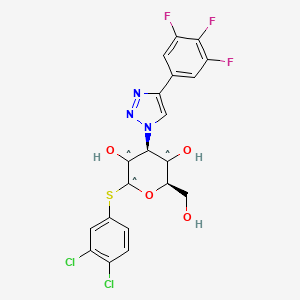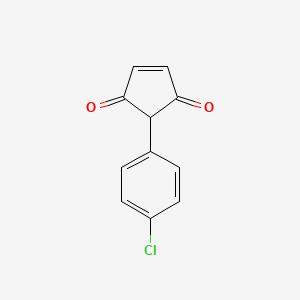
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride is a metalloporphyrin compound. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a metal ion. This specific compound features manganese as the central metal ion, coordinated to a porphyrin ring substituted with four methoxyphenyl groups. Metalloporphyrins are known for their diverse applications in catalysis, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride typically involves the following steps:
Synthesis of the Porphyrin Ring: The porphyrin ring is synthesized by condensing pyrrole with an aldehyde, such as 4-methoxybenzaldehyde, under acidic conditions.
Metalation: The free-base porphyrin is then reacted with a manganese salt, such as manganese(III) chloride, in the presence of a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and metalation reactions efficiently.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired metalloporphyrin in high purity.
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.
Reduction: The compound can also undergo reduction reactions, where the manganese ion is reduced to a lower oxidation state.
Substitution: The methoxyphenyl groups can undergo substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. The reactions are typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used, often in solvents like ethanol or methanol.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, and are carried out under conditions suitable for the specific substitution desired.
Major Products
Oxidation: The major products are often oxidized organic substrates, with the manganese center returning to its original oxidation state.
Reduction: Reduced forms of the manganese center and the corresponding reduced organic substrates.
Substitution: Substituted porphyrin derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound is studied for its potential as a biomimetic catalyst, mimicking the function of natural enzymes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it acts as a photosensitizer.
Industry: It is used in the development of sensors and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride involves the coordination of substrates to the manganese center. The manganese ion can undergo redox changes, facilitating various chemical transformations. The porphyrin ring provides a stable framework that supports these reactions, and the methoxyphenyl groups can influence the electronic properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine iron(III) chloride
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis(4-sulfonatophenyl)-21H,23H-porphine manganese(III) chloride
Uniqueness
The uniqueness of 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinemanganese(III)chloride lies in its specific combination of the manganese center and methoxyphenyl-substituted porphyrin ring. This combination imparts unique catalytic properties and electronic characteristics, making it suitable for specialized applications in catalysis, medicine, and materials science.
Properties
Molecular Formula |
C48H39Cl2MnN4O4 |
|---|---|
Molecular Weight |
861.7 g/mol |
IUPAC Name |
manganese(3+);methoxybenzene;5,10,15-tris(4-methoxyphenyl)-21,23-dihydroporphyrin;dichloride |
InChI |
InChI=1S/C41H32N4O3.C7H7O.2ClH.Mn/c1-46-30-12-4-25(5-13-30)39-33-18-10-28(42-33)24-29-11-19-34(43-29)40(26-6-14-31(47-2)15-7-26)36-21-23-38(45-36)41(37-22-20-35(39)44-37)27-8-16-32(48-3)17-9-27;1-8-7-5-3-2-4-6-7;;;/h4-24,42,45H,1-3H3;3-6H,1H3;2*1H;/q;-1;;;+3/p-2 |
InChI Key |
OIOAQBHDVVOKIK-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=[C-]C=C1.COC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)N3.[Cl-].[Cl-].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


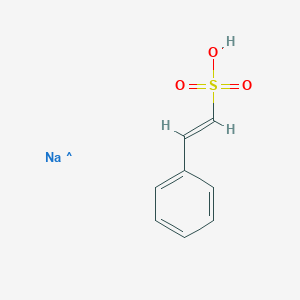
![(6Z)-6-(1-hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12348921.png)
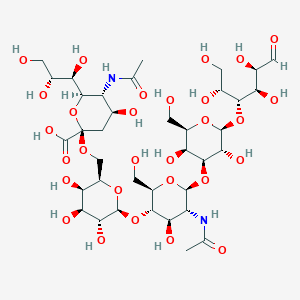
![3-[3-[3-methyl-4-[[3-propan-2-yl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrazolidin-4-yl]methyl]phenoxy]propylamino]propanamide](/img/structure/B12348942.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12348947.png)
![5-[2-ethoxy-5-(4-ethylpiperazine-1-carbonyl)phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12348954.png)
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyimino-1,3-diazinan-2-one](/img/structure/B12348955.png)
![6-Ethyl-3,8-dihydroxy-2,11-dioxatricyclo[5.3.1.03,8]undecan-9-one](/img/structure/B12348961.png)
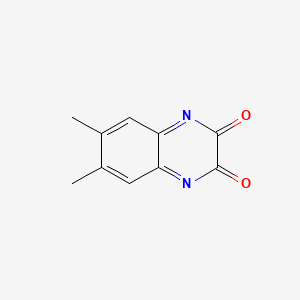
![2-methylsulfanyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12348964.png)
